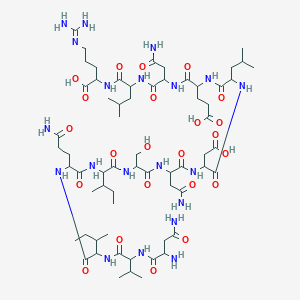

Leptin (93-105) (human)

Descripción

Propiedades

Fórmula molecular |

C64H110N20O23 |

|---|---|

Peso molecular |

1527.7 g/mol |

Nombre IUPAC |

4-[[2-[[2-[[4-amino-2-[[2-[[2-[[5-amino-2-[[2-[[2-[(2,4-diamino-4-oxobutanoyl)amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-[[4-amino-1-[[1-[[1-carboxy-4-(diaminomethylideneamino)butyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C64H110N20O23/c1-11-30(9)49(83-53(96)33(15-17-42(66)86)74-61(104)50(31(10)12-2)84-60(103)48(29(7)8)82-51(94)32(65)22-43(67)87)62(105)81-41(26-85)59(102)79-39(24-45(69)89)57(100)80-40(25-47(92)93)58(101)77-36(20-27(3)4)54(97)73-34(16-18-46(90)91)52(95)78-38(23-44(68)88)56(99)76-37(21-28(5)6)55(98)75-35(63(106)107)14-13-19-72-64(70)71/h27-41,48-50,85H,11-26,65H2,1-10H3,(H2,66,86)(H2,67,87)(H2,68,88)(H2,69,89)(H,73,97)(H,74,104)(H,75,98)(H,76,99)(H,77,101)(H,78,95)(H,79,102)(H,80,100)(H,81,105)(H,82,94)(H,83,96)(H,84,103)(H,90,91)(H,92,93)(H,106,107)(H4,70,71,72) |

Clave InChI |

OFDBWUQCFOBTMQ-UHFFFAOYSA-N |

SMILES canónico |

CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)N |

Origen del producto |

United States |

Métodos De Preparación

Fmoc Chemistry and Resin Selection

The synthesis of Leptin (93-105) predominantly employs Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis, a method refined for its compatibility with acid-labile side-chain protecting groups and high yields. The process begins with the selection of a resin, typically 2-chlorotrityl chloride or Rink amide resin, which anchors the C-terminal amino acid (arginine in this case). The Fmoc group protects the α-amino group of each successive amino acid, enabling stepwise elongation.

Key parameters include:

-

Coupling Reagents : DIC (N,N'-diisopropylcarbodiimide) with Oxyma Pure or HOBt (hydroxybenzotriazole) ensures efficient activation of Fmoc-amino acids.

-

Deprotection : Piperidine (20–30% in DMF) removes the Fmoc group after each coupling cycle.

-

Side-Chain Protection : Critical for residues like asparagine (Trt), glutamine (Trt), and arginine (Pbf).

Table 1: Amino Acid Sequence and Protecting Groups

| Position | Amino Acid | Protecting Group |

|---|---|---|

| 93 | Asn | Trt |

| 94 | Val | None |

| 95 | Ile | None |

| 96 | Gln | Trt |

| 97 | Ile | None |

| 98 | Ser | tBu |

| 99 | Asn | Trt |

| 100 | Asp | OtBu |

| 101 | Leu | None |

| 102 | Glu | OtBu |

| 103 | Asn | Trt |

| 104 | Leu | None |

| 105 | Arg | Pbf |

Microwave-Assisted Synthesis

Recent innovations leverage microwave irradiation to accelerate coupling and deprotection steps, reducing synthesis time from days to hours. For example, a study using a Biotage Alstra microwave synthesizer achieved 98% coupling efficiency for hydrophobic segments like Ile-Ser-Asn-Asp.

Challenges in Synthesis and Sequence-Specific Optimization

Aggregation and Solubility Issues

The hydrophobic residues (Ile-95, Ile-97, Leu-101/104) predispose Leptin (93-105) to aggregation during synthesis, necessitating optimized solvents. A mix of DMF/DCM (1:1) with 0.1 M HOBt improves solubility, while pseudoproline dipeptides at Ser-98 mitigate chain stacking.

Epimerization Risks

Aspartic acid (position 100) and glutamic acid (position 102) are prone to epimerization under basic conditions. Employing low-temperature (0–4°C) coupling with DIC/Oxyma minimizes racemization, preserving stereochemical integrity.

Cleavage and Global Deprotection

The final peptide-resin is treated with a cleavage cocktail (TFA:TIS:water:thioanisole = 92.5:2.5:2.5:2.5) for 2–4 hours to remove side-chain protections and release the peptide. Scavengers like triisopropylsilane (TIS) prevent alkylation by reactive carbocations.

Table 2: Cleavage Efficiency Under Different Conditions

| Condition | Purity (%) | Side Products Identified |

|---|---|---|

| TFA/TIS/water/thioanisole | 95.2 | <1% deletion sequences |

| TFA/EDT/anisole | 89.7 | 3% aspartimide formation |

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 5 μm, 250 × 4.6 mm) with a gradient of 0.1% TFA in acetonitrile/water achieves >99% purity. The trifluoroacetate salt form is isolated via lyophilization, yielding a white powder.

Mass Spectrometry Analysis

MALDI-TOF or ESI-MS confirms the molecular weight (1527.7 Da) and sequence. For instance, ESI-MS of Leptin (93-105) shows [M+H]⁺ at m/z 1528.7, matching theoretical values.

Recent Advances in Synthesis

Análisis De Reacciones Químicas

Tipos de reacciones: La Leptina (93-105) puede sufrir diversas reacciones químicas, incluyendo:

Oxidación: Esto puede ocurrir en los residuos de metionina o cisteína si están presentes.

Reducción: Los enlaces disulfuro, si los hay, pueden reducirse a tioles libres.

Sustitución: Los residuos de aminoácidos pueden sustituirse para crear análogos con propiedades modificadas.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.

Reducción: Ditiotreitol (DTT) o β-mercaptoetanol.

Sustitución: Mutagénesis dirigida al sitio en sistemas recombinantes o modificación química en péptidos sintéticos.

Productos principales: Los productos principales de estas reacciones dependen de las modificaciones específicas realizadas. Por ejemplo, la oxidación puede conducir a derivados de sulfóxidos o sulfona, mientras que la reducción puede producir grupos tiol libres.

Aplicaciones Científicas De Investigación

Biochemical Properties and Mechanisms of Action

Leptin (93-105) is a peptide fragment derived from the full-length leptin protein. Research indicates that this fragment retains significant biological activity, influencing various physiological processes:

- Energy Homeostasis : Leptin regulates appetite and energy expenditure by acting on hypothalamic neurons. It promotes satiety and decreases food intake through signaling pathways that involve neuropeptide Y and pro-opiomelanocortin neurons .

- Metabolic Regulation : The peptide plays a role in glucose metabolism and insulin sensitivity. Studies have shown that leptin treatment can improve hyperglycemia and lipid profiles in individuals with leptin deficiency .

- Neuroprotective Effects : Leptin has been demonstrated to exert neuroprotective actions in models of neurodegenerative diseases such as Alzheimer's disease by reducing amyloid-beta levels and tau phosphorylation .

Clinical Applications

The therapeutic potential of Leptin (93-105) is being explored in various clinical contexts:

- Leptin Deficiency Syndromes : Recombinant human leptin is already approved for treating conditions like congenital leptin deficiency and lipoatrophy. These conditions are characterized by severe metabolic dysregulation due to low leptin levels .

- Weight Management : While the majority of obesity cases are linked to leptin resistance rather than deficiency, research is ongoing to evaluate the effectiveness of leptin analogs like Leptin (93-105) in weight management strategies .

Case Studies and Research Findings

Numerous studies have investigated the effects of Leptin (93-105) in both animal models and human subjects:

Mecanismo De Acción

La Leptina (93-105) ejerce sus efectos uniéndose a los receptores de leptina, ubicados principalmente en el hipotálamo del cerebro. Esta unión activa varias vías de señalización, incluida la vía Janus kinasa-transductor de señal y activador de la transcripción (JAK-STAT), que regula la expresión genética relacionada con el apetito y el gasto energético. El fragmento peptídico conserva algunas de las actividades biológicas de la leptina de longitud completa, influyendo en los procesos metabólicos y el equilibrio energético .

Compuestos similares:

Leptina (de longitud completa): La proteína completa de 167 aminoácidos con actividad biológica más amplia.

Leptina (116-130): Otro fragmento peptídico con propiedades biológicas distintas.

Leptina (22-56): Un fragmento involucrado en diferentes aspectos de la función de la leptina.

Singularidad: La Leptina (93-105) es única en su secuencia específica y las actividades biológicas que conserva. A diferencia de la leptina de longitud completa, que tiene una amplia gama de efectos, este fragmento se utiliza a menudo para estudiar aspectos específicos de la función de la leptina sin la complejidad de toda la proteína.

Al comprender las propiedades y aplicaciones de la Leptina (93-105), los investigadores pueden obtener información sobre el papel más amplio de la leptina en la fisiología y las posibles vías terapéuticas para los trastornos metabólicos.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Leptin (93-105) shares structural and functional similarities with other metabolic hormones and peptide fragments. Below is a comparative analysis based on molecular properties, signaling pathways, and clinical relevance:

Table 1: Structural and Functional Comparison

Key Research Findings

Leptin vs. Ghrelin: Leptin suppresses appetite (anorexigenic), while ghrelin stimulates it (orexigenic) . In obesity, leptin resistance is common, whereas ghrelin levels inversely correlate with body weight . Both hormones modulate hypothalamic pathways but exert opposing effects on food reward signaling .

Leptin vs. Adiponectin :

- Leptin promotes pro-inflammatory responses, while adiponectin exhibits anti-inflammatory properties .

- In breast cancer, leptin upregulates estrogen metabolism and DNA adduct formation, whereas adiponectin may inhibit tumor progression .

Leptin Fragments vs. Full-length Leptin :

- Full-length leptin activates JAK2-STAT3 signaling via ObR, influencing neuroendocrine and immune functions .

- Shorter leptin fragments (e.g., 93–105) may lack full receptor agonism but could modulate downstream pathways, as seen in studies of leptin variants in endometriosis-associated infertility .

Contradictions and Uncertainties

- Dual Role in Cancer: Leptin promotes melanoma growth but may also exhibit antitumor effects in certain contexts ("obesity paradox") .

- Developmental Roles : Leptin may act as a growth factor in embryogenesis (e.g., zebrafish models), but its early developmental functions in mammals remain unclear .

Therapeutic Implications

- Leptin Resistance : Compounds like vitamins A/D improve leptin transport across the blood-brain barrier, suggesting adjunct therapies for obesity .

- Fragment-Based Therapies : Peptide analogs of leptin (e.g., 93–105) could offer targeted modulation of appetite or immune pathways with reduced off-target effects compared to full-length leptin.

Actividad Biológica

Leptin is a critical hormone primarily produced by adipose tissue, playing a vital role in regulating energy balance, body weight, and various metabolic processes. The specific fragment Leptin (93-105) represents a portion of the full leptin molecule and has garnered attention for its unique biological activities. This article explores the biological activity of Leptin (93-105), focusing on its mechanisms, effects on metabolism, and potential therapeutic applications.

Structure and Composition

Leptin is a 167-amino acid protein, with the fragment Leptin (93-105) comprising amino acids 93 to 105. This peptide has been identified as having significant biological activity related to weight regulation and energy homeostasis.

Leptin exerts its effects primarily through the central nervous system (CNS), particularly in the hypothalamus, where it influences appetite and energy expenditure. The biological activities of Leptin (93-105) can be summarized as follows:

- Appetite Regulation : Leptin signals satiety by acting on neurons that produce anorexigenic neuropeptides like Proopiomelanocortin (POMC) while inhibiting orexigenic neuropeptides such as Neuropeptide Y (NPY) .

- Energy Expenditure : It enhances sympathetic nervous system activity, which can increase energy expenditure through mechanisms such as thermogenesis in brown adipose tissue .

- Metabolic Effects : Leptin also plays a role in glucose metabolism and insulin sensitivity, with implications for conditions like obesity and diabetes .

Research Findings

Numerous studies have investigated the effects of Leptin (93-105). Below are key findings from various research efforts:

Case Studies

- Congenital Leptin Deficiency : Research has shown that individuals with congenital leptin deficiency exhibit severe obesity and metabolic dysregulation. Treatment with recombinant human leptin has demonstrated improvements in metabolic parameters .

- HIV-Associated Lipoatrophy : In patients suffering from lipoatrophy due to HIV or antiretroviral therapy, leptin treatment has been shown to improve insulin sensitivity and lipid profiles within a short period .

Therapeutic Implications

The understanding of Leptin (93-105) opens avenues for potential therapeutic applications:

- Weight Management : Given its role in appetite suppression and energy expenditure, Leptin (93-105) could be explored as a treatment for obesity.

- Metabolic Disorders : Its effects on insulin sensitivity suggest potential use in treating type 2 diabetes and other metabolic disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.